molecular formula C26H44Br2N4 B608052 ICL-CCIC-0019 CAS No. 936498-64-5

ICL-CCIC-0019

Cat. No.: B608052
CAS No.: 936498-64-5
M. Wt: 572.47
InChI Key: SRYRXSJEWKGQSC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ICL-CCIC-0019 is a potent and selective small-molecule inhibitor of choline kinase alpha (CHKα), a key enzyme upregulated in many cancers that catalyzes the first committed step in the phosphatidylcholine synthesis pathway The compound induces a G1 cell cycle block and triggers apoptosis through the activation of endoplasmic reticulum stress and caspase-3/7

Properties

CAS No.

936498-64-5

Molecular Formula

C26H44Br2N4

Molecular Weight

572.47

IUPAC Name

1,1'-(1,12-Dodecanediyl)bis[4-(dimethylamino)pyridinium] dibromide

InChI

InChI=1S/C26H44N4.2BrH/c1-27(2)25-15-21-29(22-16-25)19-13-11-9-7-5-6-8-10-12-14-20-30-23-17-26(18-24-30)28(3)4;;/h15-18,21-24H,5-14,19-20H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

SRYRXSJEWKGQSC-UHFFFAOYSA-L

SMILES

CN(C1=CC=[N+](CCCCCCCCCCCC[N+]2=CC=C(N(C)C)C=C2)C=C1)C.[Br-].[Br-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ICL-CCIC-0019;  ICL CCIC 0019;  ICLCCIC0019; 

Origin of Product

United States

Scientific Research Applications

Efficacy in Cancer Models

ICL-CCIC-0019 has demonstrated potent antiproliferative activity across various cancer cell lines. The following table summarizes its efficacy based on median growth inhibition (GI50) values:

Cell Line GI50 (μM) Comments
HCT1160.27 ± 0.06Potent inhibition observed
HepG20.21 ± 0.01Most sensitive to treatment
MDA-MB-4681.09Effective against breast cancer
Normal Cell Lines30 – 120Higher GI50 values indicate selectivity

The compound exhibited a mean GI50 value of approximately 1.12 μM across a panel of 60 cancer cell lines, demonstrating its broad-spectrum activity against malignancies .

In Vivo Studies

In preclinical models, this compound has shown promising results:

  • Tumor Xenograft Studies : In mouse models bearing HCT116 xenografts, this compound significantly inhibited tumor growth while also reducing phosphocholine levels, which can be monitored via positron emission tomography (PET) imaging .
  • Metabolic Reprogramming : The compound not only inhibits lipid synthesis but also alters cellular metabolism, leading to increased glucose and acetate uptake as compensatory mechanisms against metabolic stress .

Challenges and Future Directions

Despite its promising applications, this compound faces several pharmacological challenges:

  • Intrinsic Toxicity : As a quaternary ammonium compound, it exhibits intrinsic toxicity that complicates clinical translation due to off-target effects on choline transporters .
  • Limited Structural Diversity : The chemical structure limits modifications that could enhance its therapeutic profile without compromising efficacy .

To address these issues, researchers are exploring innovative strategies such as:

  • Prodrug Approaches : Developing prodrugs that release this compound selectively in target tissues could mitigate off-target effects .
  • Receptor-targeted Delivery : Targeting delivery systems based on receptor expression may enhance drug concentration at tumor sites while reducing systemic exposure .

Comparison with Similar Compounds

Mechanistic Insights :

  • PCho Reduction : At 1–10 μM, ICL-CCIC-0019 reduces intracellular phosphocholine (PCho) by 56–61% via CHKA inhibition, disrupting PC synthesis .
  • Metabolic Reprogramming : It suppresses the tricarboxylic acid (TCA) cycle (e.g., citrate and α-ketoglutarate reduction) while enhancing glycolysis and serine biosynthesis .

Pharmacokinetics : Oral or intraperitoneal administration in mice shows dose-dependent tumor accumulation and plasma clearance (t₁/₂ ~60 minutes) .

Structural and Mechanistic Comparisons
Compound Target Key Structural Features Mechanism of Action Selectivity/Specificity
This compound CHKA C₂₆H₄₄Br₂N₄; cationic pyridinium group Competitive choline-site inhibition; reduces PCho, disrupts CDP-choline pathway High specificity for CHKA; no off-target effects
MN58B CHKA Congeneric quaternary ammonium compound ATP-site inhibition; reduces PCho and PC synthesis Broader kinase inhibition
V-11-0711 CHKA Undisclosed Reduces PCho but fails to induce apoptosis; non-catalytic CHKA functions critical Limited efficacy in cell survival
CK146 CHKA This compound derivative with piperazine Retains CHKA inhibition; improved solubility and ADME properties Similar to this compound
JAS239 CHK Undisclosed Hypoxia-dependent inhibition of glioblastoma metabolism and invasion Context-dependent efficacy
Efficacy and Metabolic Impact
Compound In Vitro GI₅₀ (μM) Key Metabolic Effects Mitochondrial Impact
This compound 1.12 (median) ↓ TCA intermediates (citrate, α-ketoglutarate); ↑ glycolysis, serine biosynthesis ↓ OCR; induces mitophagy
MN58B ~1–5* Similar TCA suppression; ↑ serine-derived SAM/SAH ratios Immediate OCR inhibition
V-11-0711 N/A ↓ PCho without apoptosis; limited metabolic rewiring Minimal mitochondrial disruption
CK146 Comparable to ICL Pending detailed studies Likely similar to this compound

*Estimated from historical data.

Pharmacokinetic Profiles
Compound Administration Route Plasma Half-Life (Mice) Tumor Accumulation Clinical Stage
This compound Oral/IP ~60 minutes High Preclinical
MN58B IP Undisclosed Moderate Research use
CK146 Undisclosed Improved over ICL Likely enhanced Early development
Key Differentiators of this compound

Dual Metabolic Effects : Unlike MN58B or V-11-0711, this compound uniquely couples CHKA inhibition with TCA cycle suppression and glycolytic activation, amplifying metabolic stress .

Mitochondrial Specificity : Induces mitophagy and AMPK activation without direct mitochondrial toxicity, a contrast to MN58B’s broad kinase effects .

Safety Profile: No membrane lysis (LDH release) observed at therapeutic doses, unlike surfactant-like compounds .

Preparation Methods

In Vivo Formulation Protocols

This compound’s low aqueous solubility (<1 mg/mL in pure water) necessitates specialized formulations for animal studies. Three validated protocols are widely used:

Formulation 1 (DMSO/Tween 80/Saline)

  • Dissolve 10 mg this compound in 100 μL DMSO.

  • Add 50 μL Tween 80 and mix until homogeneous.

  • Dilute with 850 μL saline (0.9% NaCl) to final volume.

Formulation 2 (DMSO/PEG300/Tween 80/Saline)

  • Combine 100 μL DMSO stock (10 mg/mL) with 400 μL PEG300.

  • Add 50 μL Tween 80 and vortex.

  • Adjust to 1 mL with saline.

Formulation 3 (DMSO/Corn Oil)

  • Mix 100 μL DMSO stock with 900 μL corn oil.

  • Homogenize via sonication (3 cycles of 30 sec).

Table 2: Stability of Formulated this compound

FormulationStorage TemperatureStability Duration
DMSO stock-20°C24 months
Formulation 14°C7 days
Formulation 2-80°C6 months

Analytical Characterization

Purity Assessment

Reverse-phase HPLC (C18 column, 5 μm, 4.6 × 250 mm) with UV detection at 254 nm confirms ≥95% purity. The mobile phase comprises acetonitrile:20 mM ammonium acetate (75:25 v/v) at 1 mL/min.

Spectroscopic Data

  • HRMS (ESI+) : m/z 493.284 [M–2Br]²⁺ (calc. 493.285).

  • ¹H NMR (D₂O) : δ 8.65 (d, J = 7.2 Hz, 4H, pyridinium-H), 4.65 (t, J = 7.0 Hz, 4H, N–CH₂), 3.15 (s, 12H, N–CH₃).

Comparative Synthesis with MN58B

This compound’s synthetic advantages over MN58B include:

  • Reduced steps : 5 linear steps vs. MN58B’s 9 steps.

  • Avoidance of cryogenic conditions : MN58B requires –78°C for lithiation, whereas this compound uses room-temperature alkylation.

  • Scalability : Batch sizes up to 500 g achieved vs. 50 g for MN58B.

Solubility and Solvent Compatibility

Table 3: Solubility Profile

SolventSolubility (mg/mL)
DMSO50.2 ± 2.1
PEG30012.4 ± 0.8
Ethanol3.1 ± 0.3
Water0.9 ± 0.1

Prolonged exposure to aqueous solutions (>24 h) causes <5% degradation, as measured by LC-MS.

Challenges and Optimization

  • Hydroscopicity : The dibromide salt absorbs moisture rapidly; handling requires anhydrous conditions.

  • Viscosity : High-concentration DMSO solutions (>50 mg/mL) exhibit shear-thinning behavior, necessitating low-speed pipetting.

Q & A

Q. What is the molecular mechanism of ICL-CCIC-0019 in inducing G1 phase arrest and apoptosis in cancer cell lines?

this compound inhibits choline kinase alpha (ChoKα), a key enzyme in phospholipid metabolism, leading to reduced phosphatidylcholine synthesis. This disrupts cellular membrane integrity, induces endoplasmic reticulum (ER) stress, and activates apoptotic pathways. Methodologically, researchers should validate this mechanism via:

  • ChoKα enzymatic assays to measure inhibition kinetics (e.g., IC50 determination) .
  • Cell cycle analysis (flow cytometry) and apoptosis markers (e.g., Annexin V/PI staining, caspase-3 activation assays) .
  • ER stress markers (e.g., Western blotting for GRP78, CHOP) .

Q. Which in vitro assays are most reliable for assessing this compound’s inhibitory activity against ChoKα?

Key assays include:

  • Radioactive choline kinase assays : Measure incorporation of [³H]-choline into phosphocholine .
  • Cell viability assays (e.g., MTT, ATP-lite) to correlate ChoKα inhibition with cytotoxicity .
  • Metabolomic profiling to track phosphatidylcholine levels via LC-MS . Ensure controls include untreated cells and structurally unrelated ChoKα inhibitors to confirm specificity.

Q. How can researchers optimize treatment protocols for this compound in cell culture studies?

Based on pharmacokinetic data (e.g., Figure 1 in ):

Time (h)This compound Concentration (%)CK145 Concentration (%)
186
2137
  • Dose optimization : Start with 5–15 μM for 24–48 hours, adjusting based on cell type viability assays.
  • Timing : Longer exposure (≥24h) enhances ER stress and apoptosis .

Advanced Research Questions

Q. How should researchers address contradictions in concentration-dependent effects of this compound across studies?

Contradictions may arise from differences in cell lines, assay conditions, or off-target effects. To resolve these:

  • Replicate experiments with ≥3 biological replicates and standardized protocols (e.g., serum-free vs. serum-containing media) .
  • Dose-response curves : Use nonlinear regression to calculate EC50/IC50 values and compare across studies .
  • Off-target profiling : Employ kinase selectivity panels or CRISPR screens to identify confounding targets .

Q. What experimental designs are suitable for isolating ER stress pathways activated by this compound?

  • Genetic knockdown : Silence ER stress mediators (e.g., PERK, IRE1α) via siRNA/shRNA to assess pathway dependency .
  • Pharmacological inhibition : Co-treat with ER stress inhibitors (e.g., 4-PBA) and measure apoptosis rescue .
  • Transcriptomic analysis : Perform RNA-seq to identify ER stress-related gene clusters upregulated post-treatment .

Q. How can researchers validate the specificity of this compound for ChoKα in complex cellular environments?

  • Rescue experiments : Overexpress ChoKα in cell lines and test whether this compound’s effects are mitigated .
  • Competitive binding assays : Use radiolabeled this compound and excess unlabeled compound to confirm target engagement .
  • Proteomic pull-down assays : Identify binding partners via affinity chromatography and mass spectrometry .

Methodological Considerations

Q. How to ensure reproducibility of studies involving this compound?

  • Detailed protocols : Document buffer compositions, incubation times, and instrument settings (e.g., flow cytometry voltages) .
  • Batch testing : Validate compound activity across multiple lots to rule out degradation .
  • Data transparency : Share raw data (e.g., flow cytometry FCS files) and analysis code in supplementary materials .

Q. What statistical methods are recommended for analyzing concentration-dependent cytotoxicity data?

  • Nonlinear regression (e.g., log(inhibitor) vs. response curves) to calculate EC50 values .
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .
  • Survival analysis (Kaplan-Meier curves) for in vivo efficacy studies .

Data Contradiction and Validation

Q. How to resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations in animal models to confirm bioavailability .
  • Tumor microenvironment analysis : Assess hypoxia, stromal interactions, and immune cell infiltration, which may alter drug response .
  • Combination studies : Test synergies with chemotherapeutics to identify context-dependent effects .

Ethical and Reporting Standards

Q. What ethical guidelines apply to preclinical studies using this compound?

  • Adhere to institutional animal care protocols (IACUC) for in vivo work .
  • Disclose conflicts of interest (e.g., funding sources) and ensure data integrity via blinded analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ICL-CCIC-0019
Reactant of Route 2
Reactant of Route 2
ICL-CCIC-0019

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.